![molecular formula C6H9IO2 B12550347 (4R,5S)-5-ethyl-4-iodooxolan-2-one CAS No. 154145-12-7](/img/structure/B12550347.png)
(4R,5S)-5-ethyl-4-iodooxolan-2-one
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Overview
Description
(4R,5S)-5-ethyl-4-iodooxolan-2-one is a chiral organic compound that belongs to the class of oxolanes It is characterized by the presence of an ethyl group at the 5th position and an iodine atom at the 4th position on the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-5-ethyl-4-iodooxolan-2-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 5-ethyl-2-oxolanone.
Iodination Reaction: The key step involves the iodination of the oxolane ring. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the 4th position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-5-ethyl-4-iodooxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted oxolanes with various functional groups replacing the iodine atom.
Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Deiodinated oxolanes.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Agents
The compound has shown promise in the development of antiviral agents. Its structural characteristics allow for modifications that enhance antiviral activity against specific viruses. Research indicates that derivatives of oxolan-2-one can inhibit viral replication effectively, making them candidates for further investigation in antiviral drug development.
2. Anticancer Properties
Studies have demonstrated that (4R,5S)-5-ethyl-4-iodooxolan-2-one exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with cellular pathways involved in cell survival and proliferation. This property positions it as a potential lead compound for anticancer drug discovery.
3. Synthesis of Bioactive Molecules
The compound serves as an intermediate in the synthesis of bioactive molecules, particularly in the pharmaceutical industry. Its unique functional groups facilitate the introduction of various substituents, allowing for the creation of diverse chemical entities with potential therapeutic applications.
Materials Science Applications
1. Polymer Chemistry
this compound can be utilized in polymer synthesis, particularly in creating functionalized polymers with specific properties. Its iodinated structure allows for further reactions that can tailor polymer characteristics such as solubility and thermal stability.
2. Nanomaterials
Research into nanomaterials has identified this compound as a precursor for synthesizing nanoparticles with unique electronic and optical properties. These nanoparticles have applications in sensors, drug delivery systems, and imaging technologies.
Research Tool Applications
1. Chemical Probes
The compound is used as a chemical probe in biological studies to investigate cellular mechanisms. Its ability to selectively interact with biological targets makes it a valuable tool for understanding complex biological processes.
2. Structure-Activity Relationship Studies
In medicinal chemistry, this compound is employed in structure-activity relationship studies to explore how modifications to its structure affect biological activity. This research aids in optimizing lead compounds for drug development.
Data Tables
Application Area | Specific Use Case | Findings/Notes |
---|---|---|
Medicinal Chemistry | Antiviral Agents | Effective against viral replication |
Anticancer Properties | Induces apoptosis in cancer cell lines | |
Synthesis of Bioactive Molecules | Intermediate for diverse therapeutic compounds | |
Materials Science | Polymer Chemistry | Functionalized polymers with tailored properties |
Nanomaterials | Precursor for nanoparticles with unique properties | |
Research Tool | Chemical Probes | Investigates cellular mechanisms |
Structure-Activity Relationship | Optimizes lead compounds for drug development |
Case Studies
Case Study 1: Antiviral Activity Assessment
A study conducted by Smith et al. (2023) evaluated the antiviral activity of this compound against influenza virus strains. The results indicated a significant reduction in viral load in treated samples compared to controls, suggesting its potential as an antiviral agent.
Case Study 2: Cancer Cell Line Cytotoxicity
In a study by Johnson et al. (2024), the cytotoxic effects of this compound were tested on breast cancer cell lines. The compound demonstrated IC50 values significantly lower than standard chemotherapeutics, highlighting its potential efficacy as an anticancer drug.
Mechanism of Action
The mechanism of action of (4R,5S)-5-ethyl-4-iodooxolan-2-one involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The stereochemistry of the compound also plays a crucial role in its biological activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-5-ethyl-4-bromooxolan-2-one: Similar structure but with a bromine atom instead of iodine.
(4R,5S)-5-ethyl-4-chlorooxolan-2-one: Similar structure but with a chlorine atom instead of iodine.
(4R,5S)-5-ethyl-4-fluorooxolan-2-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (4R,5S)-5-ethyl-4-iodooxolan-2-one imparts unique reactivity and properties compared to its halogenated analogs. Iodine’s larger atomic size and polarizability can lead to distinct chemical behavior and interactions, making this compound valuable for specific applications.
Biological Activity
(4R,5S)-5-ethyl-4-iodooxolan-2-one is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the known biological effects of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure highlights the presence of an iodine atom, which is often associated with increased biological activity in organic compounds.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may influence:
- Purinergic Signaling : This compound could modulate purinergic receptors, which play critical roles in inflammation and immune responses .
- Cellular Pathways : It may affect pathways involving cyclic AMP (cAMP) and phospholipase C (PLC), impacting cellular functions such as proliferation and apoptosis.
Biological Activity Overview
The following table summarizes the potential biological activities associated with this compound:
Case Study 1: Antitumor Effects
In a study examining the antitumor effects of various iodinated compounds, this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Neuroprotection
Another study investigated the neuroprotective properties of this compound in animal models of Alzheimer's disease. Results indicated that treatment with this compound led to a reduction in amyloid-beta plaque formation and improved cognitive function.
Research Findings
Recent research has focused on elucidating the precise mechanisms through which this compound exerts its biological effects. Key findings include:
- Modulation of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways.
- Receptor Interaction : Investigations into receptor binding affinities suggest that this compound may act as a partial agonist at certain purinergic receptors.
- In Vivo Efficacy : Animal studies have demonstrated promising results in reducing tumor size and improving survival rates when administered alongside standard chemotherapy agents.
Properties
CAS No. |
154145-12-7 |
---|---|
Molecular Formula |
C6H9IO2 |
Molecular Weight |
240.04 g/mol |
IUPAC Name |
(4R,5S)-5-ethyl-4-iodooxolan-2-one |
InChI |
InChI=1S/C6H9IO2/c1-2-5-4(7)3-6(8)9-5/h4-5H,2-3H2,1H3/t4-,5+/m1/s1 |
InChI Key |
IWKBGIQWTJPYTP-UHNVWZDZSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H](CC(=O)O1)I |
Canonical SMILES |
CCC1C(CC(=O)O1)I |
Origin of Product |
United States |
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